![molecular formula C9H7NO5 B2966639 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid CAS No. 99517-31-4](/img/structure/B2966639.png)

5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid

Übersicht

Beschreibung

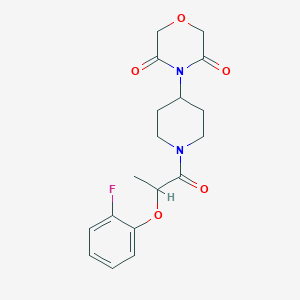

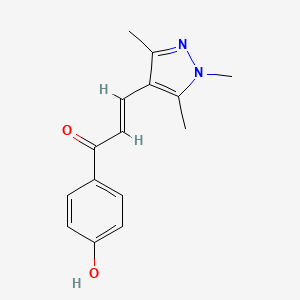

5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid is a chemical compound with the molecular formula C9H7NO5 and a molecular weight of 209.16 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound involves the use of nitric acid and trifluoroacetic acid. The reaction is carried out in an ice-cooled solution of 2,3-dihydrobenzo[b]furan-7-carboxylic acid. After the addition of nitric acid, the cooling bath is removed and the mixture is stirred for an additional 3 hours. The mixture is then poured into ice-water and the precipitate is collected on a filter .Molecular Structure Analysis

The molecular structure of this compound consists of 15 heavy atoms, 6 of which are aromatic . It has 2 rotatable bonds, 5 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis

This compound has a molar refractivity of 51.57 and a topological polar surface area (TPSA) of 92.35 Ų . It has a log Po/w (iLOGP) of 1.14 . Its solubility is 1.63 mg/ml .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Characterization

- The synthesis and characterization of organotin(IV) carboxylates derived from Schiff bases have shown significant in vitro antimicrobial activities against a range of fungi and bacteria. These compounds, which include derivatives of related nitrofuran carboxylic acids, display potential as biocides with low toxicity at MIC50 concentrations (Dias et al., 2015).

- A study on the synthesis of nitrofuran derivatives, including those related to 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid, highlighted their application in generating radiolabeled compounds for potential use in tracking and diagnostic studies (Elsom & Hawkins, 1978).

- Research into the Perkin cyclization of certain alkanic acids has led to the synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans, demonstrating the utility of nitrobenzo[b]furans in organic synthesis and the exploration of reaction mechanisms (Kowalewska & Kwiecień, 2008).

Medicinal Chemistry and Biological Applications

- The design and synthesis of new nitroaromatic carboxylic acids and semicarbazones have been studied for their potential anti-leishmanial activity. These compounds exhibit promising results against Leishmania infantum, indicating the relevance of nitroaromatic structures in developing new therapeutic agents (Dias et al., 2015).

- Synthesis of 2-substituted benzo[b]furans/nitrobenzo[b]furans in water via Pd/C catalyzed reactions presents an efficient method for generating these compounds, suggesting their broad utility in chemical synthesis and potential pharmaceutical applications (Pal, Subramanian, & Yeleswarapu, 2003).

Material Science and Sensor Technology

- Tautomeric crown-containing chemosensors for alkali-earth metal cations have been developed using derivatives of benzo[b]furans. These chemosensors exhibit fluorescence changes upon complexation with metal ions, underscoring the potential of nitrobenzo[b]furan derivatives in sensor technology and material science (Dubonosov et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-nitro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c11-9(12)7-4-6(10(13)14)3-5-1-2-15-8(5)7/h3-4H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZXANUIYKGGSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2966558.png)

![9-(2-chlorophenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2966561.png)

![Diethyl({2-[(2-methylpropyl)amino]ethyl})amine](/img/structure/B2966566.png)

![Ethyl 2-[(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2966567.png)

![6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2966569.png)

![methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2966571.png)

![Ethyl 4-[4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2966574.png)